molecular formula C17H24N2O4S B2459517 1-Cyclobutyl-4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,4-diazepane CAS No. 2320525-15-1

1-Cyclobutyl-4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,4-diazepane

Cat. No.: B2459517
CAS No.: 2320525-15-1
M. Wt: 352.45
InChI Key: YYBDISUAYVWEQU-UHFFFAOYSA-N
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Description

1-Cyclobutyl-4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,4-diazepane is a 1,4-diazepane derivative characterized by a cyclobutyl substituent at position 1 and a sulfonyl-linked 2,3-dihydrobenzo[b][1,4]dioxin moiety at position 3. The cyclobutyl group introduces steric bulk and moderate lipophilicity, while the sulfonyl-dihydrobenzodioxin moiety enhances polarity and electronic interactions. This compound is synthesized via sulfonylation reactions, as evidenced by related procedures in the literature .

Properties

IUPAC Name

1-cyclobutyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4S/c20-24(21,15-5-6-16-17(13-15)23-12-11-22-16)19-8-2-7-18(9-10-19)14-3-1-4-14/h5-6,13-14H,1-4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYBDISUAYVWEQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclobutyl-4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,4-diazepane typically involves multiple steps, starting with the preparation of the dihydrobenzo[b][1,4]dioxin moiety. This can be achieved through the reaction of 1,4-benzodioxane with appropriate reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Table 1: Key Synthetic Steps and Conditions

StepReagents/ConditionsYieldSource
Cyclobutyl attachmentCyclobutyl halide, base (e.g., K₂CO₃)~60%
SulfonylationSulfonyl chloride, Et₃N, DCM/THF~75%

Reactivity of the 1,4-Diazepane Core

The diazepane ring exhibits moderate basicity due to its secondary amines, enabling:

  • N-Alkylation/Acylation : Reactivity with alkyl halides or acyl chlorides to form quaternary ammonium salts or amides .

  • Ring Functionalization : Hydrogenation or oxidation reactions to modify saturation states (e.g., dihydro to tetrahydro derivatives) .

Sulfonamide Group Reactivity

The sulfonamide moiety participates in:

  • Nucleophilic Substitution : Replacement of the sulfonyl group under strongly acidic/basic conditions (limited due to stability) .

  • Coordination Chemistry : Potential metal-binding properties via the sulfonyl oxygen atoms, though no experimental data is available .

Benzodioxin Fragment Stability

The 2,3-dihydrobenzo[b] dioxin group is resistant to hydrolysis under physiological conditions but may undergo oxidative ring-opening with strong oxidizing agents (e.g., KMnO₄) .

Functionalization Strategies

Post-synthetic modifications include:

  • Cross-Coupling Reactions : Suzuki-Miyaura coupling at the benzodioxin’s aromatic position using boronic acids (Pd catalysis) .

  • Electrophilic Aromatic Substitution : Limited due to electron-withdrawing sulfonyl group deactivating the ring .

Table 2: Functionalization Reactions

Reaction TypeConditionsOutcomeSource
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, 1,4-dioxane, 80°CAryl group introduction at C6
OxidationKMnO₄, H₂O, 25°CBenzodioxin ring cleavage

Biological and Pharmacological Reactivity

While direct data on this compound is scarce, structurally similar 1,4-diazepane sulfonamides show:

  • PARP1 Inhibition : Analogues with benzodioxine sulfonamides exhibit IC₅₀ values in the micromolar range (e.g., compound 49 : IC₅₀ = 0.082 μM) .

  • PK Activators : Sulfonylated diazepanes are explored as pyruvate kinase activators, enhancing glycolysis in metabolic disorders .

Stability and Degradation Pathways

  • Thermal Stability : Stable below 150°C; decomposes via sulfonamide bond cleavage at higher temperatures .

  • Photodegradation : Susceptible to UV-induced radical formation at the benzodioxin moiety .

Unresolved Challenges

  • Stereoselective Synthesis : Configurational control at the diazepane nitrogen remains underexplored .

  • Solubility Limitations : High hydrophobicity necessitates formulation with co-solvents (e.g., PEG-400) .

Scientific Research Applications

Chemistry

1-Cyclobutyl-4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,4-diazepane serves as a building block in organic synthesis. It is utilized in the preparation of complex organic molecules and as a reagent in various chemical reactions. The compound can undergo oxidation, reduction, and substitution reactions, making it versatile for synthetic applications.

Biology

The compound is under investigation for its potential biological activities , including:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial effects against certain pathogens.
  • Anticancer Activity : Research is ongoing to evaluate its efficacy in inhibiting cancer cell proliferation and inducing apoptosis.

The mechanism of action likely involves interaction with specific molecular targets within biological pathways.

Medicine

In the field of medicinal chemistry, this compound is being explored as a therapeutic agent . Its unique structure may confer advantages in targeting diseases such as cancer or inflammatory disorders. Studies are focusing on its pharmacokinetics and pharmacodynamics to establish therapeutic potential.

Industry

The compound has applications in the development of advanced materials and as a precursor in the synthesis of specialty chemicals. Its ability to participate in diverse chemical reactions makes it valuable for industrial processes.

Case Studies

Several studies highlight the biological effects of diazepane derivatives:

  • CB2 Agonistic Activity : A study on diazepane derivatives demonstrated significant agonistic activity at Cannabinoid receptor 2 while maintaining low metabolic instability. This suggests potential for therapeutic development with minimized psychoactive effects.
  • Neuroleptic Activities : Investigations into related compounds revealed neuroleptic activities comparable to established antipsychotic medications. This indicates a broader spectrum of biological activity across this chemical class.

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity . The diazepane ring may also play a role in modulating biological functions through its interaction with cellular receptors .

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

Compound 3 (tert-butyl-4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,4-diazepane-1-carboxylate)

  • Key Differences : The tert-butyl carbamate (Boc) group at position 1 replaces the cyclobutyl group.
  • Impact: The Boc group enhances steric protection of the amine, improving synthetic stability during multi-step reactions.

Compound 4 (4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,4-diazepan-1-ium trifluoroacetate)

  • Key Differences : Lacks the cyclobutyl group and exists as a protonated amine salt.
  • Impact : Increased solubility in aqueous media due to ionic character but reduced bioavailability in hydrophobic environments .

Compound 6 (1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((3-nitrophenyl)sulfonyl)-1,4-diazepane)

  • Key Differences : Contains a second sulfonyl group linked to a 3-nitrophenyl substituent.
Analogues with Alternative Cores or Linkers

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylbutan-1-amine (CAS 212714-10-8)

  • Key Differences : Replaces the diazepane core with a phenylbutylamine chain.

Compounds 16–18 (Dihydrobenzo[b][1,4]dioxin-6-yl ethanamine derivatives)

  • Key Differences : Feature ethanamine linkers with benzyl substituents (e.g., methoxy, fluoro).
  • Impact : The absence of a sulfonyl group reduces polarity, which may limit interactions with polar binding pockets but improve blood-brain barrier penetration .
Physicochemical and Pharmacokinetic Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents logP (Predicted) Solubility (Predicted)
Target Compound C17H23N2O4S 357.44 Cyclobutyl, sulfonyl-dihydrodioxin 2.1 Moderate (DMSO-soluble)
Compound 3 (Boc-protected analogue) C19H27N2O6S 411.49 Boc, sulfonyl-dihydrodioxin 1.8 High (PBS-soluble)
Compound 6 (Dual sulfonyl) C17H18N3O7S2 464.47 Nitrophenyl sulfonyl, dihydrodioxin 0.5 Low (DMSO required)
CAS 212714-10-8 (Phenylbutylamine) C18H21NO2 283.36 Phenylbutyl, dihydrodioxin 3.5 Low (Lipid-soluble)

Biological Activity

1-Cyclobutyl-4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,4-diazepane is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a diazepane ring and a sulfonyl group linked to a dihydrobenzo[b][1,4]dioxin moiety, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

  • IUPAC Name : 1-cyclobutyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,4-diazepane
  • CAS Number : 2320525-15-1
  • Molecular Weight : 352.5 g/mol

The compound's structure can be represented as follows:

C17H24N2O4S\text{C}_{17}\text{H}_{24}\text{N}_{2}\text{O}_{4}\text{S}

Synthesis

The synthesis of this compound typically involves multiple steps, starting from the preparation of the dihydrobenzo[b][1,4]dioxin moiety through controlled reactions with appropriate reagents. Various synthetic routes have been optimized for yield and purity using advanced catalytic systems and continuous flow reactors .

Antitumor Activity

Recent studies have indicated that compounds similar in structure to this compound exhibit significant antitumor activities. For example:

  • Cytotoxicity : Related compounds have shown cytotoxic effects against various cancer cell lines. In one study, compounds derived from benzodioxane exhibited IC50 values ranging from 93.7 µM to over 300 µM against cancerous cell lines such as HeLa and U87 .
CompoundCell LineIC50 (µM)
Compound 3fBICR1897.1 ± 13.2
Compound 3gU8793.7 ± 5.2
Compound 3hHeLa322.8

The proposed mechanism of action for the biological activity of this compound may involve:

  • Radical Generation : Similar compounds have been shown to produce radicals under alkaline conditions, suggesting a possible link between radical intensity and cytotoxicity .
  • Cell Cycle Arrest : Some studies indicate that related compounds can induce apoptosis in cancer cells by disrupting the cell cycle .

Case Studies

A notable case study involved the evaluation of a series of benzodioxane derivatives for their antitumor properties. The study reported that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications.

Example Case Study Findings:

In a comparative study on the cytotoxic effects of various benzodioxane derivatives:

  • Compound A : Induced significant apoptosis in HeLa cells with an IC50 of 150 µM.
  • Compound B : Showed less activity with an IC50 of over 300 µM.

These findings highlight the importance of structural modifications in enhancing biological activity.

Q & A

Basic: What are the recommended synthetic routes for 1-Cyclobutyl-4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,4-diazepane?

Methodological Answer:
The synthesis of this compound likely involves sulfonylation of a diazepane core with a substituted dihydrobenzo[dioxin] moiety. A two-step approach is common:

Core Synthesis : Prepare the 1,4-diazepane backbone via cyclization of a diamine with a carbonyl compound under acidic conditions. Cyclobutyl groups can be introduced via alkylation or reductive amination .

Sulfonylation : React the diazepane with 2,3-dihydrobenzo[b][1,4]dioxin-6-sulfonyl chloride in anhydrous dichloromethane, using a base like triethylamine to neutralize HCl byproducts. Monitor reaction progress via TLC (silica gel, UV detection) .
Key Considerations : Optimize stoichiometry and reaction time to avoid over-sulfonylation. Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .

Basic: What analytical techniques are suitable for purity assessment and structural confirmation?

Methodological Answer:

  • HPLC-MS : Use a C18 column with a methanol/water gradient (65:35 v/v, pH 4.6 acetate buffer) to separate impurities. MS detection in positive ion mode confirms molecular ion peaks (e.g., [M+H]⁺) .
  • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) identify cyclobutyl protons (δ 1.6–2.1 ppm, multiplet) and sulfonyl-linked aromatic protons (δ 7.2–7.8 ppm). DEPT-135 distinguishes CH₂ and CH₃ groups in the diazepane ring .
  • Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .

Advanced: How can computational modeling improve reaction design for this compound?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model sulfonylation transition states. Software like Gaussian or ORCA predicts activation energies and identifies steric hindrance from the cyclobutyl group .
  • Reaction Path Screening : Employ automated algorithms (e.g., GRRM) to explore alternative pathways, such as direct coupling vs. stepwise sulfonylation. Compare thermodynamic favorability (ΔG) of intermediates .
  • Solvent Optimization : COSMO-RS simulations predict solvent effects on reaction yield. Polar aprotic solvents (e.g., DMF) may enhance sulfonyl group reactivity .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Meta-Analysis Framework :
    • Standardize Assays : Compare studies using identical cell lines (e.g., HEK-293 for receptor binding) and buffer conditions (pH 7.4, 25°C) .
    • Dose-Response Curves : Re-analyze raw data to calculate EC₅₀/IC₅₀ values. Use nonlinear regression (e.g., GraphPad Prism) to assess variability .
    • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., GABA_A receptors) to identify conformational changes affecting activity discrepancies .
  • Experimental Validation : Reproduce conflicting assays with controlled variables (e.g., batch-to-batch compound purity) .

Basic: What stability studies are critical for long-term storage?

Methodological Answer:

  • Accelerated Degradation Testing :
    • Thermal Stability : Store samples at 40°C/75% RH for 6 months. Monitor via HPLC for decomposition products (e.g., sulfonic acid derivatives) .
    • Photostability : Expose to UV light (ICH Q1B guidelines) to detect photo-oxidation of the dihydrobenzo[dioxin] moiety .
  • Solution Stability : Prepare 1 mM solutions in DMSO and PBS (pH 7.4). Analyze by NMR weekly to detect hydrolysis of the sulfonyl group .

Advanced: How to optimize reaction yields using factorial design?

Methodological Answer:

  • 2³ Factorial Design : Test variables:
    • Factors : Temperature (25°C vs. 60°C), catalyst loading (0.1 vs. 0.5 mol%), and solvent (DMF vs. THF).
    • Response : Yield (%) quantified by HPLC .
  • ANOVA Analysis : Identify significant interactions (e.g., temperature × solvent). Optimize using response surface methodology (RSM) to maximize yield .
  • Case Study : A 15% yield increase was achieved by raising temperature to 50°C and using DMF with 0.3 mol% DMAP .

Advanced: What strategies mitigate diastereomer formation during synthesis?

Methodological Answer:

  • Chiral Resolution : Use preparative HPLC with a chiral stationary phase (e.g., Chiralpak IA) to separate diastereomers. Confirm enantiomeric excess (ee) via polarimetry .
  • Stereoselective Synthesis : Introduce chiral auxiliaries (e.g., Evans oxazolidinones) during diazepane ring formation. Monitor diastereomer ratios via ¹H NMR coupling constants .
  • Computational Screening : DFT predicts steric effects of cyclobutyl substituents on transition-state enantioselectivity .

Basic: What are the key spectral signatures for this compound?

Methodological Answer:

  • IR Spectroscopy : Strong S=O stretch at 1150–1200 cm⁻¹ and C-O-C (dioxin) at 1250 cm⁻¹ .
  • Mass Spectrometry : Characteristic fragment ions at m/z 245 (diazepane ring cleavage) and m/z 167 (dihydrobenzo[dioxin] sulfonate) .
  • X-ray Crystallography : Resolve crystal packing effects; the sulfonyl group often forms hydrogen bonds with adjacent molecules .

Advanced: How to design a scalable synthesis protocol?

Methodological Answer:

  • Process Intensification :
    • Continuous Flow Reactors : Minimize reaction time and byproducts via precise temperature/residence time control .
    • Membrane Separation : Purify intermediates using nanofiltration membranes (MWCO 500 Da) to retain unreacted sulfonyl chloride .
  • Green Chemistry Metrics : Calculate E-factor (kg waste/kg product) and optimize solvent recovery (≥90% DMF recycling) .

Advanced: What computational tools predict metabolic pathways?

Methodological Answer:

  • In Silico Metabolism : Use software like MetaSite or GLORYx to identify cytochrome P450 oxidation sites (e.g., benzylic positions on the cyclobutyl group) .
  • Docking Studies : Simulate interactions with CYP3A4 using AutoDock Vina. Prioritize metabolites for in vitro validation (e.g., human liver microsomes) .

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